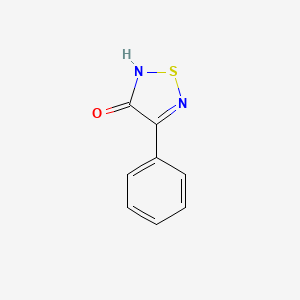

4-Phenyl-1,2,5-thiadiazol-3(2H)-one

Description

Properties

CAS No. |

5728-12-1 |

|---|---|

Molecular Formula |

C8H6N2OS |

Molecular Weight |

178.21 g/mol |

IUPAC Name |

4-phenyl-1,2,5-thiadiazol-3-one |

InChI |

InChI=1S/C8H6N2OS/c11-8-7(9-12-10-8)6-4-2-1-3-5-6/h1-5H,(H,10,11) |

InChI Key |

GLKNXXLWVDKKNI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSNC2=O |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity of 4 Phenyl 1,2,5 Thiadiazol 3 2h One Systems

Mechanistic Elucidation of Ring Contraction Processes

Ring contraction reactions represent a fascinating class of transformations, often leading to the formation of structurally complex and synthetically useful products. In the context of thiadiazole chemistry, these processes are of particular interest for accessing novel heterocyclic scaffolds.

Investigation of Chemoselective [3+2] Cycloaddition Pathways

Recent studies have brought to light a photochemically mediated oxidative ring contraction of 1,2,6-thiadiazines that yields 1,2,5-thiadiazol-3(2H)-one 1-oxides. hw.ac.uk This transformation is initiated by a chemoselective [3+2] cycloaddition of singlet oxygen (¹O₂) with the thiadiazine ring. acs.orgst-andrews.ac.uk Experimental and theoretical evidence suggests that the 1,2,6-thiadiazine acts as a triplet photosensitizer, generating ¹O₂ which then reacts with the thiadiazine itself. acs.orgst-andrews.ac.uk This cycloaddition leads to the formation of an endoperoxide intermediate, which subsequently undergoes a ring contraction cascade. hw.ac.ukresearchgate.net This represents a novel example of a ¹O₂ [3+2] cycloaddition, expanding the known reactivity of singlet oxygen. nih.gov

Understanding Carbon Atom Excision and Atom Economy in Transformations

A key feature of the aforementioned photochemical ring contraction is the selective excision of a carbon atom from the 1,2,6-thiadiazine ring to form the five-membered 1,2,5-thiadiazole (B1195012) ring. hw.ac.ukst-andrews.ac.uk This process is noteworthy for its complete atom economy, a principle of green chemistry that emphasizes the maximization of the incorporation of all materials used in the process into the final product. acs.orgst-andrews.ac.uk The reaction efficiently converts the starting thiadiazine into the desired thiadiazolone 1-oxide with minimal waste. st-andrews.ac.uknih.gov This transformation underscores the potential for developing sustainable and atom-economic synthetic routes to valuable heterocyclic compounds. nih.gov

Role of Singlet Oxygen (¹O₂) in Photochemical Transformations

Singlet oxygen (¹O₂) plays a pivotal role in the photochemical transformation of 1,2,6-thiadiazines to 1,2,5-thiadiazol-3(2H)-one 1-oxides. nih.gov The reaction is initiated by visible light irradiation in the presence of atmospheric oxygen (³O₂). acs.orgst-andrews.ac.uk The thiadiazine starting material acts as a photosensitizer, absorbing light and transferring energy to ground-state triplet oxygen to generate the highly reactive singlet oxygen. acs.orgst-andrews.ac.uk The involvement of ¹O₂ was confirmed by several observations, including the fact that the reaction does not proceed in the absence of light or under an inert atmosphere. nih.gov Furthermore, the reaction rate shows a strong dependence on the solvent, with significantly faster rates observed in deuterated solvents, a known phenomenon for reactions involving singlet oxygen due to its longer lifetime in these media. nih.gov

Intramolecular and Intermolecular Reactivity of the 1,2,5-Thiadiazol-3(2H)-one Moiety

The reactivity of the 1,2,5-thiadiazol-3(2H)-one ring system is characterized by the interplay of its constituent atoms and functional groups. Understanding its electrophilic and nucleophilic properties, as well as the chemistry of the sulfur atom, is crucial for its application in synthesis.

Electrophilic and Nucleophilic Attack Patterns on the Thiadiazole Ring

The 1,2,5-thiadiazole ring is generally considered to be electron-deficient, which makes it reluctant to undergo electrophilic substitution reactions. It is reported to be inert under many halogenation and nitration conditions. However, certain electrophilic reactions like deuteration and chloromethylation have been achieved. In fused ring systems, electrophilic attack typically occurs on the carbocyclic ring rather than the thiadiazole ring.

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack. nih.gov Strong nucleophiles can lead to ring cleavage. nih.gov For instance, organolithium and Grignard reagents tend to attack the sulfur atom, resulting in the cleavage of the ring to form 1,2-diimines. The presence of a good leaving group, such as a chlorine atom, on the thiadiazole ring facilitates nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups.

Oxidation Chemistry of the Sulfur Atom: Formation of Sulfoxides and Sulfones

The sulfur atom in the 1,2,5-thiadiazole ring can exist in different oxidation states, most notably as sulfoxides (S-oxides) and sulfones (S,S-dioxides). nih.govmsu.edu These S-oxidized derivatives are of significant interest due to their unique chemical properties and biological activities. hw.ac.uk

The synthesis of 1,2,5-thiadiazol-3(2H)-one 1-oxides can be achieved through the photochemical ring contraction of 1,2,6-thiadiazines as described previously. acs.orgnih.gov An alternative route involves the meta-chloroperoxybenzoic acid (m-CPBA) mediated S-oxidation of a 3,4-dialkoxy-1,2,5-thiadiazole precursor. acs.org

The further oxidation of the sulfoxide (B87167) to a sulfone can be more challenging. Interestingly, the direct treatment of 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1-oxide with m-CPBA did not yield the corresponding sulfone. hw.ac.uk However, the treatment of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one with m-CPBA resulted in an oxidative ring contraction to directly afford 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide in a 29% yield. hw.ac.ukresearchgate.netresearchgate.netresearchgate.net This suggests that the pathway to the sulfone does not necessarily proceed through the stable sulfoxide intermediate. hw.ac.uk The oxidation of the sulfur atom significantly influences the electronic properties and reactivity of the thiadiazole ring system. nih.gov

Interactive Data Tables

Table 1: Ring Contraction of 3,5-Diphenyl-4H-1,2,6-thiadiazin-4-one

| Reagent | Product | Yield | Reference |

| m-CPBA | 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide | 29% | hw.ac.ukresearchgate.netresearchgate.netresearchgate.net |

Table 2: Photochemical Ring Contraction of 1,2,6-Thiadiazines

| Starting Material | Conditions | Product | Yield | Reference |

| 1,2,6-Thiadiazines | Visible light, ³O₂, ambient temp. | 1,2,5-Thiadiazol-3(2H)-one 1-oxides | 39-100% | acs.orgst-andrews.ac.uk |

Ring-Opening and Rearrangement Pathways

A significant pathway to the formation of the 4-phenyl-1,2,5-thiadiazol-3(2H)-one scaffold involves the ring contraction of larger heterocyclic systems, specifically 4H-1,2,6-thiadiazines. These reactions represent a key aspect of the chemical reactivity that leads to this particular thiadiazole derivative.

One notable example is the oxidative ring contraction of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one. When treated with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA), this six-membered ring undergoes a rearrangement to yield a five-membered 1,2,5-thiadiazol-3(2H)-one derivative. researchgate.netnih.gov Specifically, the reaction of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one with m-CPBA results in the formation of 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide. researchgate.netnih.gov This transformation involves both the contraction of the ring and the oxidation of the sulfur atom to a sulfone.

In a related process, photochemically mediated oxidative ring contraction of 1,2,6-thiadiazines can also produce 1,2,5-thiadiazol-3(2H)-one 1-oxides under ambient conditions. hw.ac.uk This reaction proceeds through a proposed [3+2] cycloaddition of singlet oxygen, forming an unstable endoperoxide intermediate that subsequently rearranges and contracts, excising a carbon atom to form the stable five-membered ring. hw.ac.ukzsmu.edu.ua

These ring contraction pathways are significant as they provide a synthetic route to the this compound system from more readily available six-membered heterocycles. The specific conditions of the reaction, such as the choice of oxidant or the use of light, can influence the final oxidation state of the sulfur atom in the resulting thiadiazole ring.

Reactivity at the N2-Position: Alkylation and Acylation

The nitrogen atom at the 2-position (N2) of the 1,2,5-thiadiazol-3(2H)-one ring is a key site for chemical modification, readily undergoing reactions such as alkylation and acylation. hw.ac.uk This reactivity allows for the introduction of a wide range of substituents, enabling the synthesis of a diverse library of derivatives with potentially varied chemical and physical properties.

A prominent example of reactivity at this position is the acylation that occurs during the oxidative ring contraction of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one. The formation of 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1-oxide and its corresponding 1,1-dioxide demonstrates the introduction of a benzoyl group at the N2 position. researchgate.netnih.govhw.ac.uk In this case, the benzoyl group originates from the phenyl group that was at the 5-position of the original thiadiazine ring.

Reactions at the 4-Phenyl Substituent

The phenyl group at the 4-position of the thiadiazole ring offers another site for potential chemical modification. While specific documented examples of reactions targeting the 4-phenyl group on a pre-formed this compound are not prevalent in the reviewed literature, the general principles of electrophilic aromatic substitution can be considered.

The 1,2,5-thiadiazol-3(2H)-one ring system is expected to be electron-withdrawing, which would deactivate the attached phenyl ring towards electrophilic attack. This deactivating effect would direct incoming electrophiles primarily to the meta-position of the phenyl ring. Conversely, for nucleophilic aromatic substitution, the electron-withdrawing nature of the heterocycle would activate the phenyl ring, particularly at the ortho and para positions, provided a suitable leaving group is present on the phenyl ring.

In many synthetic approaches, substituted phenyl groups are incorporated into the final molecule by starting with an appropriately substituted precursor rather than by modifying the phenyl ring at a later stage. For example, syntheses of related thiadiazole structures have been achieved using starting materials that already contain substituents on the phenyl ring.

Future research may explore the direct functionalization of the 4-phenyl group to expand the chemical diversity of this class of compounds. The table below summarizes the potential reactivity at the 4-phenyl substituent based on general chemical principles.

Table 1: Predicted Reactivity of the 4-Phenyl Substituent

| Reaction Type | Expected Reactivity | Directing Effect |

| Electrophilic Aromatic Substitution | Deactivated | meta-directing |

| Nucleophilic Aromatic Substitution | Activated | ortho-, para-directing |

Advanced Spectroscopic and Structural Characterization of 4 Phenyl 1,2,5 Thiadiazol 3 2h One Derivatives

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction has proven to be an invaluable tool for the precise determination of the molecular structure of 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide, revealing detailed information about its geometry, conformation, and the subtle interplay of non-covalent interactions. researchgate.net

Precise Determination of Molecular Geometry and Conformation

The crystal structure of 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide confirms its complex, multi-planar conformation. researchgate.net The core thiadiazole ring is nearly planar, as evidenced by a low root-mean-square deviation (RMSD) of 0.033 Å for the atoms constituting the plane (C1, N1, S1, N2, C2). hw.ac.uk This central ring is inclined at a notable angle of 15.954(8)° with respect to the C-bound phenyl ring. hw.ac.uk

A more pronounced twist is observed for the benzoyl group, where the plane of its phenyl substituent is substantially out of the thiadiazole plane, at an angle of 49.74(4)°. researchgate.net The carbonyl group of the benzoyl moiety (C3, O4, N1, C4) is more closely aligned with the thiadiazole plane, exhibiting an angle of 16.485(9)° between their respective normals. This carbonyl group is also twisted relative to the 4-phenyl substituent at an angle of 37.12(3)°. researchgate.net

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The precise bond lengths, bond angles, and dihedral angles within the 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide molecule have been determined from the single-crystal X-ray diffraction data. These parameters provide a quantitative description of the molecular framework.

Selected Bond Lengths for 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide

| Atom 1 | Atom 2 | Bond Length (Å) |

| S1 | O1 | 1.425 |

| S1 | O2 | 1.428 |

| S1 | N1 | 1.675 |

| S1 | N2 | 1.678 |

| N1 | C2 | 1.381 |

| N2 | C1 | 1.385 |

| C1 | C2 | 1.458 |

| C1 | C4 | 1.478 |

| C2 | O3 | 1.204 |

| C4 | C5 | 1.390 |

| C4 | C9 | 1.390 |

Selected Bond Angles for 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| O1 | S1 | O2 | 120.2 |

| N1 | S1 | N2 | 98.4 |

| C2 | N1 | S1 | 113.8 |

| C1 | N2 | S1 | 113.5 |

| N2 | C1 | C2 | 112.1 |

| N1 | C2 | C1 | 112.2 |

| O3 | C2 | N1 | 124.2 |

| O3 | C2 | C1 | 123.6 |

Characterization of Intramolecular and Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

The solid-state packing of 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide is influenced by non-covalent interactions. A notable feature is an intramolecular C-H···O hydrogen bond. researchgate.net This interaction occurs between a hydrogen atom on the phenyl ring and the carbonyl oxygen of the thiadiazole moiety, with a C11···O3 distance of 2.943 Å. researchgate.net In the crystal lattice, there are no significant intermolecular contacts observed for this derivative. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides further confirmation of the structure of 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one derivatives and offers insights into the electronic environment of the constituent atoms.

¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide, recorded in acetone-d6, displays characteristic signals for the aromatic protons of the phenyl and benzoyl groups. The complex multiplet patterns arise from the various electronic environments and through-bond couplings of the protons.

¹H NMR Data for 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide in Acetone-d6

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.15 - 8.10 | m | 2H | Aromatic H |

| 8.05 - 8.00 | m | 2H | Aromatic H |

| 7.89 - 7.83 | m | 1H | Aromatic H |

| 7.75 - 7.67 | m | 5H | Aromatic H |

¹³C NMR Spectroscopic Elucidation of Carbon Framework and Asymmetry

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide. The chemical shifts of the carbon atoms are indicative of their hybridization and proximity to electronegative atoms and functional groups. The presence of distinct signals for each carbon atom underscores the asymmetry of the molecule. For 1,2,5-thiadiazole (B1195012) 1,1-dioxide derivatives in general, the carbon signals of the heterocyclic ring typically appear in the 150–170 ppm range.

¹³C NMR Data for 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide in Acetone-d6

| Chemical Shift (δ) ppm | Assignment |

| 165.2 | C=O |

| 160.8 | C=O |

| 156.4 | Aromatic C |

| 136.2 | Aromatic C |

| 132.8 | Aromatic C |

| 131.8 | Aromatic C |

| 130.4 | Aromatic C |

| 129.9 | Aromatic C |

| 129.5 | Aromatic C |

| 127.3 | Aromatic C |

| 125.0 | Aromatic C |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Connectivity

Two-dimensional NMR spectroscopy is a powerful tool for unambiguously establishing the structural framework of 4-phenyl-1,2,5-thiadiazol-3(2H)-one derivatives by mapping out the connectivity between atoms.

COSY (Correlation Spectroscopy) experiments are instrumental in identifying proton-proton (¹H-¹H) coupling networks. For instance, in derivatives of this compound, COSY spectra would reveal correlations between adjacent protons on the phenyl ring, allowing for the assignment of ortho, meta, and para protons.

HMQC (Heteronuclear Multiple Quantum Coherence) , now more commonly replaced by HSQC (Heteronuclear Single Quantum Coherence), establishes direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C). This is crucial for assigning the chemical shifts of the carbon atoms within the phenyl ring and any aliphatic substituents.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings, typically over two to three bonds (and sometimes four). This is particularly vital for connecting different fragments of the molecule. For example, HMBC spectra can show correlations between the protons on the phenyl ring and the quaternary carbons of the thiadiazole ring (C3 and C4), confirming the attachment of the phenyl group to the heterocyclic core. It can also be used to confirm the position of substituents on the phenyl ring by observing correlations between the substituent's protons and the ring carbons. For a derivative like 4-(4-methoxyphenyl)-1,2,5-thiadiazol-3(2H)-one, HMBC would show a correlation between the methoxy (B1213986) protons and the C4' carbon of the phenyl ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

The carbonyl (C=O) group of the 1,2,5-thiadiazol-3(2H)-one ring exhibits a strong and distinct absorption band in the IR spectrum. The precise position of this band is sensitive to the electronic environment. For the parent compound, this compound, the carbonyl stretching frequency is typically observed in the range of 1630-1650 cm⁻¹. The conjugation of the carbonyl group with the C=N bond and the phenyl ring can influence this frequency.

| Compound | Carbonyl (C=O) Stretching Frequency (cm⁻¹) |

| This compound | ~1645 |

| 4-(4-Chlorophenyl)-1,2,5-thiadiazol-3(2H)-one | ~1648 |

| 4-(4-Methoxyphenyl)-1,2,5-thiadiazol-3(2H)-one | ~1635 |

This table is interactive. You can sort and filter the data.

Oxidation of the sulfur atom in the thiadiazole ring leads to the formation of sulfoxide (B87167) and sulfonyl derivatives, which have distinct IR signatures.

Sulfoxides (S=O): The S=O stretching vibration in the corresponding sulfoxide derivatives typically appears as a strong absorption band in the region of 1050-1100 cm⁻¹.

Sulfones (SO₂): The sulfonyl group is characterized by two distinct stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). These are typically observed around 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively.

The presence and position of these bands provide clear evidence for the oxidation state of the sulfur atom in the heterocyclic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for studying conjugated systems.

The UV-Vis spectrum of this compound and its derivatives is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. The extended conjugation involving the phenyl ring, the C=N bond, and the carbonyl group gives rise to intense absorption bands, typically in the range of 250-350 nm.

The position and intensity of the maximum absorption wavelength (λmax) are sensitive to the substituents on the phenyl ring. Electron-donating groups (e.g., -OCH₃) can cause a bathochromic shift (red shift) to longer wavelengths, while electron-withdrawing groups (e.g., -Cl, -NO₂) may result in a hypsochromic shift (blue shift) or a more complex change in the spectrum depending on the nature of the transition. This solvatochromism, the shift in λmax with solvent polarity, can also provide insights into the nature of the electronic transitions.

| Substituent on Phenyl Ring | Approximate λmax (nm) | Effect |

| -H | ~310 | Reference |

| -OCH₃ (para) | ~325 | Bathochromic Shift |

| -Cl (para) | ~312 | Slight Bathochromic Shift |

This table is interactive. You can sort and filter the data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways

Mass spectrometry is an essential technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition.

The fragmentation of these compounds under electron impact (EI) or other ionization methods often proceeds through characteristic pathways. Common fragmentation patterns include:

Loss of CO: Cleavage of the carbonyl group is a frequent initial fragmentation step.

Cleavage of the thiadiazole ring: The heterocyclic ring can undergo cleavage, leading to the loss of fragments such as NS or S.

Formation of the phenyl cation: The phenyl group can give rise to a prominent peak at m/z 77.

Loss of the entire thiadiazolone ring: This can lead to the formation of a phenyl-containing radical cation.

Theoretical and Computational Chemistry Studies of 4 Phenyl 1,2,5 Thiadiazol 3 2h One

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a prominent quantum-mechanical method used to investigate the electronic structure of molecules. dergipark.org.tr Its application to thiadiazole derivatives has been successful in analyzing their properties with a good balance of accuracy and computational cost. dergipark.org.tr

Theoretical calculations, often correlated with experimental data from techniques like single-crystal X-ray diffraction, are used to determine the most stable three-dimensional arrangement of atoms in a molecule. For derivatives of 4-Phenyl-1,2,5-thiadiazol-3(2H)-one, such as its N-benzoyl S-oxide and S-dioxide analogs, detailed structural analyses have been performed. mdpi.comnih.gov

In the crystal structure of 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide, the core 1,2,5-thiadiazole (B1195012) ring is nearly planar. mdpi.comhw.ac.uk The phenyl group attached at the C4 position is inclined relative to this plane. mdpi.comhw.ac.uk Specifically, the plane defined by C1-N1-S1-N2-C2 has a root-mean-square deviation (RMSD) of 0.033 Å and is inclined at an angle of 15.954(8)° to the carbon-bound phenyl ring. mdpi.comhw.ac.uk This twisting is a common feature in such bicyclic systems.

Table 1: Selected Geometric Parameters for a this compound Derivative

| Parameter | Value |

|---|---|

| Thiadiazole Ring Planarity (RMSD) | 0.033 Å |

| Angle between Thiadiazole and Phenyl Plane | 15.954(8)° |

Data for 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide. mdpi.comhw.ac.uk

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO is typically associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). libretexts.org The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

In molecules containing both phenyl and thiadiazole rings, the HOMO is often distributed over the electron-rich triarylamine donor sections, while the LUMO tends to be delocalized over the more electron-accepting heterocyclic portions. researchgate.net For this compound, it is expected that the HOMO would have significant contributions from the phenyl ring and the thiadiazole system, while the LUMO would be centered on the electron-deficient C=O and S=N moieties of the heterocyclic ring. The interaction and energy difference between these orbitals are crucial for understanding the molecule's behavior in chemical reactions. wikipedia.orglibretexts.org

Electrostatic potential (ESP) surface analysis is a computational method used to visualize the charge distribution of a molecule and identify regions that are rich or poor in electrons. This information is critical for predicting how a molecule will interact with other species, highlighting potential sites for electrophilic and nucleophilic attack.

For this compound and its derivatives, the oxygen and nitrogen atoms of the thiadiazole ring are expected to be regions of high negative electrostatic potential, making them likely sites for interaction with electrophiles or for forming hydrogen bonds. In the structure of 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide, an intramolecular C-H···O hydrogen bond is observed, confirming the role of the carbonyl oxygen as an active site for electrostatic interactions. hw.ac.uk Conversely, the hydrogen atoms on the phenyl ring would represent areas of positive potential, susceptible to nucleophilic attack.

Computational methods like DFT are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. researchgate.net These calculations can provide valuable information on vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). researchgate.netdergipark.org.tr

For a derivative, 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide, experimental spectroscopic data has been reported. mdpi.com The Infrared (IR) spectrum shows characteristic stretching bands for the two carbonyl (C=O) groups at 1772 and 1681 cm⁻¹ and a strong band for the sulfone (SO₂) group at 1300 cm⁻¹. mdpi.com Its UV-Vis spectrum in dichloromethane (B109758) shows a maximum absorption (λmax) at 295 nm. mdpi.com Theoretical calculations for such molecules can reproduce these experimental values, aiding in the structural elucidation and electronic characterization. researchgate.netnih.gov

Table 2: Experimental Spectroscopic Data for a this compound Derivative

| Spectrum | Feature | Wavenumber/Wavelength |

|---|---|---|

| IR | C=O stretch | 1772 cm⁻¹ |

| IR | C=O stretch | 1681 cm⁻¹ |

| IR | Sulfone (SO₂) band | 1300 cm⁻¹ |

| UV-Vis | λmax (in DCM) | 295 nm |

Data for 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide. mdpi.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, including the identification of short-lived intermediates and high-energy transition states. mdpi.com This provides a detailed, step-by-step view of how reactants are converted into products.

The formation of the this compound scaffold has been studied computationally, particularly in the context of the ring contraction of 4H-1,2,6-thiadiazines. nih.govhw.ac.uk A photochemically mediated oxidative ring contraction of 1,2,6-thiadiazines has been shown to produce 1,2,5-thiadiazol-3(2H)-one 1-oxides. nih.govhw.ac.uk

The reaction mechanism involves a chemoselective [3 + 2] cycloaddition of singlet oxygen (¹O₂) with the thiadiazine. nih.gov This step leads to the formation of a crucial, unstable endoperoxide intermediate. nih.govhw.ac.uk Following its formation, this intermediate undergoes a ring contraction process that results in the selective excision of a carbon atom, yielding the final 1,2,5-thiadiazol-3(2H)-one 1-oxide product with complete atom economy. nih.govhw.ac.uk Computational studies can model the energy profile of this entire pathway, calculating the energies of the reactants, the endoperoxide intermediate, the transition states connecting them, and the final product, thus elucidating the feasibility and dynamics of the reaction.

Calculation of Activation Energies and Reaction Energy Profiles

Theoretical calculations have been instrumental in elucidating the reaction mechanisms and energetic landscapes for the formation of 1,2,5-thiadiazol-3(2H)-one derivatives. Computational studies, particularly using density functional theory (DFT) and more advanced methods, provide detailed insights into transition states and reaction pathways that are often difficult to probe experimentally.

A notable example is the photochemical mediated ring contraction of 4H-1,2,6-thiadiazines to yield 1,2,5-thiadiazol-3(2H)-one 1-oxides. A computed free-energy profile for the reaction of a 2-benzoyl-4-phenyl-4H-1,2,6-thiadiazine with singlet oxygen (¹O₂) to form 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1-oxide has been detailed. nih.gov This reaction proceeds through a chemoselective [3+2] cycloaddition to form an endoperoxide intermediate, which then undergoes ring contraction. nih.govhw.ac.uk The calculations, performed at the CASPT2(16,13)/6-31G//UB3LYP(CHCl3)/6-31G level of theory, mapped out the energetic favorability of this pathway. nih.gov

Similarly, the oxidative ring contraction of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one when treated with meta-chloroperoxybenzoic acid (m-CPBA) leads to the formation of 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide. researchgate.nethw.ac.ukmdpi.com While a detailed reaction energy profile for this specific transformation is not provided in the search results, the study of such reactions often relies on computational modeling to understand the mechanism of oxidation and subsequent molecular rearrangement. researchgate.netmdpi.com The reaction of sulfamide with α-diketones is another synthetic route that leads to 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides, the energetics of which can be modeled computationally. researchgate.net

Investigation of Aromaticity and Electronic Properties within the 1,2,5-Thiadiazole Ring

The 1,2,5-thiadiazole ring is a five-membered aromatic heterocyclic compound. isres.org Its aromaticity is attributed to the cyclic delocalization of π-electrons involving the sulfur and nitrogen heteroatoms. isres.orgresearchgate.net DFT calculations have been used to assess the aromatic character of various thiadiazole isomers, concluding that they are generally aromatic compounds. researchgate.net The inductive effect of the sulfur atom contributes to a weak base character and relatively high aromaticity. isres.orgresearchgate.net

However, the electronic properties and aromaticity are significantly altered upon oxidation of the sulfur atom. For instance, 1,2,5-thiadiazole 1-oxides are considered nonaromatic. nih.gov This change in aromaticity makes them highly electrophilic and thermally unstable. nih.gov The S,S-dioxide derivatives, such as 1,2,5-thiadiazole 1,1-dioxides, are also considered non-aromatic or antiaromatic. researchgate.net The presence of the strongly electron-withdrawing sulfonyl (>SO₂) group makes these compounds excellent at accommodating negative charge, facilitating the formation of stable radical anions. mdpi.com

Computational studies on derivatives like 3,4-diphenyl-1,2,5-thiadiazole 1-oxide have been performed to understand their electronic structure. semanticscholar.org Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help to predict reactivity. For this molecule, the HOMO density is located on the nitrogen and oxygen atoms and parts of the phenyl rings, while the LUMO density is distributed over the entire molecule, providing insights into its potential as an organic molecular semiconductor. semanticscholar.org

Table 1: Aromaticity of 1,2,5-Thiadiazole Derivatives

| Ring System | Aromatic Character | Key Electronic Feature |

|---|---|---|

| 1,2,5-Thiadiazole | Aromatic | Relatively high aromaticity, weak base. isres.orgresearchgate.net |

| 1,2,5-Thiadiazole 1-oxide | Nonaromatic | Highly electrophilic and thermally unstable. nih.gov |

Tautomeric Equilibria Studies of 1,2,5-Thiadiazol-3(2H)-one

This compound can exist in tautomeric forms, primarily the keto (amide) form, this compound, and the enol (hydroxy) form, 4-phenyl-3-hydroxy-1,2,5-thiadiazole. The study of tautomerism is crucial as different tautomers can exhibit distinct chemical and physical properties.

Theoretical investigations into the tautomerism of 3-hydroxy-1,2,5-thiadiazole derivatives have been conducted using density functional calculations at the B3LYP/6-311++G(d,p) level. researchgate.net These studies analyze the effects of substituents at the 4-position (such as -NO₂, -CN, -F, -H, -Me, -NH₂) and the solvent on the stability of the tautomers. researchgate.net The relative energies of the keto (NH) and enol (OH) forms are calculated to determine the predominant tautomer under different conditions. For the parent 3-hydroxy-1,2,5-thiadiazole (with -H at the 4-position), computational results indicate the relative stability of each form. The polarity of the solvent, modeled using methods like the polarizable continuum model (PCM), can significantly shift the equilibrium. researchgate.net For instance, studies on other heterocyclic systems have shown that keto forms are often favored in polar aprotic solvents, while enol forms can be more stable in non-polar solvents. nih.govmdpi.com

The introduction of substituents with varying electronic properties can also tune the tautomeric equilibrium. researchgate.net This principle is observed in other heterocyclic systems where electron-donating or electron-withdrawing groups can stabilize one tautomer over another. semanticscholar.org

Table 2: Factors Influencing Tautomeric Equilibrium in Hydroxy-Thiadiazoles

| Factor | Influence on Equilibrium | Computational Method |

|---|---|---|

| Substituent Effect | Electron-donating or -withdrawing groups at the 4-position alter the relative stability of keto and enol forms. researchgate.net | DFT (B3LYP/6-311++G(d,p)) researchgate.net |

| Solvent Polarity | The equilibrium can shift to favor the more polar tautomer in polar solvents. researchgate.net | Polarizable Continuum Model (PCM) researchgate.net |

Modeling of Molecular Interactions for Specific Applications (e.g., Adsorption on Surfaces)

Computational modeling is a powerful tool for investigating the interactions of thiadiazole derivatives with various surfaces, which is particularly relevant for applications such as corrosion inhibition. jchemlett.comjchemlett.com Molecular dynamics (MD) simulations and quantum chemical calculations are employed to understand the adsorption mechanism of these molecules on metal surfaces like iron (Fe) and aluminum (Al). jchemlett.comresearchgate.netrsc.org

Studies on thiadiazole derivatives have shown that they can adsorb onto metal surfaces through physical (physisorption) or chemical (chemisorption) interactions. jchemlett.comjchemlett.com The low values of computed adsorption or binding energies for some thiadiazole derivatives on an Fe(110) surface suggest that the adsorption occurs primarily through van der Waals forces, indicating a physical adsorption mechanism. jchemlett.com

Quantum chemical calculations help identify the active sites of the molecule responsible for these interactions. Fukui functions and condensed Fukui indices are used to determine local reactivity, revealing that heteroatoms like sulfur and nitrogen are often the primary active sites for interaction with the metal surface. jchemlett.comjchemlett.comresearchgate.netrsc.org These sites can donate electrons to the vacant d-orbitals of the metal or accept electrons from the metal surface (back-donation). jchemlett.com The analysis of elements on an aluminum surface after exposure to a thiadiazole derivative confirmed the formation of Al–N and Al–S bonds, indicating a chemical interaction. researchgate.netrsc.org

Table 3: Computational Methods in Adsorption Studies of Thiadiazole Derivatives

| Method | Application | Findings |

|---|---|---|

| Molecular Dynamics (MD) Simulation | Simulates the adsorption of inhibitor molecules on a metal surface (e.g., Fe(110)). jchemlett.com | Determines equilibrium configurations and binding/adsorption energies. jchemlett.com |

| Quantum Chemical Calculations (DFT) | Calculates electronic properties (e.g., HOMO, LUMO) and local reactivity parameters (Fukui functions). jchemlett.comresearchgate.net | Identifies active sites (N and S atoms) for surface interaction and charge transfer. jchemlett.comresearchgate.netrsc.org |

Derivatization and Structural Modification Strategies for 4 Phenyl 1,2,5 Thiadiazol 3 2h One

Functionalization at the N2-Position: N-Alkylation and N-Acylation

The nitrogen atom at the 2-position of the 1,2,5-thiadiazol-3(2H)-one ring is a key site for functionalization. Both N-alkylation and N-acylation are viable strategies to introduce a variety of substituents, thereby modifying the compound's properties.

General routes to 1,2,5-thiadiazol-3(2H)-one 1-oxides involve the alkali displacement of an alkoxide from a 3,4-dialkoxy-1,2,5-thiadiazole 1-oxide precursor. The resulting thiadiazol-3-ones can then undergo N2-alkylation or N-acylation. nih.gov However, due to the high aromaticity and resulting low electron density on the nitrogen atoms of the 1,2,5-thiadiazole (B1195012) ring, N-alkylation can be challenging and is not always facile. chemicalbook.com

N-acylation has been demonstrated through the synthesis of 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1-oxide and its corresponding 1,1-dioxide. hw.ac.uknih.gov In these instances, the benzoyl group is introduced at the N2 position during an oxidative ring contraction of a precursor molecule, 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one. hw.ac.uknih.gov This reaction highlights a synthetic pathway that yields an N-acylated derivative directly.

Introduction of Substituents onto the Phenyl Ring for Electronic and Steric Modulation

Modifying the electronic and steric properties of the 4-phenyl-1,2,5-thiadiazol-3(2H)-one scaffold can be achieved by introducing various substituents onto the phenyl ring. These modifications are typically accomplished by utilizing appropriately substituted starting materials in the synthesis rather than by direct substitution on the pre-formed heterocycle.

Controlled Oxidation of the Ring Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom within the 1,2,5-thiadiazole ring is susceptible to controlled oxidation, leading to the formation of the corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones). These oxidized derivatives are nonaromatic and exhibit distinct chemical reactivity. nih.govnih.govchemicalbook.com

The oxidation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). hw.ac.ukchemicalbook.com For example, the treatment of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one with m-CPBA results in an oxidative ring contraction to yield 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide (a sulfone). hw.ac.ukresearchgate.net A photochemically mediated method using visible light and atmospheric oxygen also provides a route to the corresponding 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1-oxide (a sulfoxide). nih.gov

The synthesis of these oxidized forms represents a significant structural modification, converting the planar, aromatic thiadiazole ring into a nonaromatic system and introducing a stereogenic center at the sulfur atom in the case of the sulfoxide (B87167). nih.gov General methods for the oxidation of sulfides to sulfoxides and sulfones often utilize reagents like urea-hydrogen peroxide (UHP) or Oxone, which allow for selective conversion by controlling stoichiometry and temperature. beilstein-journals.orgccsenet.orgorganic-chemistry.org

| Starting Material | Reagent/Condition | Product | Oxidation State | Reference |

|---|---|---|---|---|

| 3,5-Diphenyl-4H-1,2,6-thiadiazin-4-one | Visible light, Air | 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1-oxide | Sulfoxide | nih.gov |

| 3,5-Diphenyl-4H-1,2,6-thiadiazin-4-one | m-CPBA, DCM | 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide | Sulfone | hw.ac.uk |

Preparation of Oligomeric and Polymeric Derivatives for Materials Science Applications

The 1,2,5-thiadiazole heterocycle is recognized for its utility in materials science applications. hw.ac.uknih.gov However, the preparation of oligomeric and polymeric derivatives based specifically on the this compound scaffold is not extensively documented in the scientific literature. The development of such materials would involve linking monomer units of the thiadiazole derivative, potentially through functional groups introduced at the N2-position or on the phenyl ring, to form larger chain or network structures. While the synthesis of bis-heterocyclic compounds connected by linkers has been reported for other thiadiazole isomers, specific examples for the title compound remain an area for future exploration. nih.gov

Academic Applications and Advanced Research Avenues of 4 Phenyl 1,2,5 Thiadiazol 3 2h One

Applications in Materials Science and Engineering

The inherent properties of the 1,2,5-thiadiazole (B1195012) ring system, such as its aromaticity, ability to participate in electronic conjugation, and potential for substitution, make it a valuable scaffold in the design of novel materials.

While direct polymerization of 4-Phenyl-1,2,5-thiadiazol-3(2H)-one is not widely documented, the functional groups of the thiadiazole core present opportunities for its incorporation into polymeric structures. Research into related heterocyclic compounds suggests that the thiadiazole moiety can be used as a building block to enhance the thermal stability, conductivity, or photophysical properties of polymers.

Furthermore, derivatives of the broader thiadiazole class have been investigated for their utility in functional coatings. For instance, certain 1,2,4-thiadiazole (B1232254) derivatives have been explored for their microbicidal properties in paints, serving to protect organic materials from microbial infestation. google.com This suggests a potential research avenue for this compound derivatives as additives in advanced coatings, providing protective or smart functionalities.

The 1,2,5-thiadiazole scaffold is a subject of growing interest in the field of functional materials, particularly in electronics and photonics. researchgate.net The electron-accepting nature of the thiadiazole ring makes it a useful component in the design of materials with specific electronic and optical properties.

Research has demonstrated that fused 1,2,5-thiadiazole systems, such as benzo-bis(1,2,5-thiadiazole), can serve as the core for fluorophores with emission in the second near-infrared window (NIR-II), which is highly valuable for in-vivo biological imaging. rsc.org This highlights the potential of the 1,2,5-thiadiazole core, as present in this compound, as a fundamental component for creating advanced functional dyes and molecular probes. The phenyl group attached to the thiadiazolone ring can be further modified to tune the material's properties, opening pathways for the development of novel sensors, organic light-emitting diodes (OLEDs), and other molecular electronic devices.

Role in Advanced Analytical Chemistry Methodologies

The development of selective and sensitive analytical reagents is crucial for various applications, from environmental monitoring to clinical diagnostics. The structure of this compound provides a basis for its investigation in this domain.

The ability of thiadiazole derivatives to act as ligands and selectively bind to specific targets is a key area of research. For example, certain 1,2,5-thiadiazole derivatives have been shown to be potent and selective ligands for human serotonin (B10506) 5-HT1A receptors. nih.gov Similarly, other thiadiazole analogues have been developed as highly potent and selective antagonists for human adenosine (B11128) A3 receptors, with binding affinities in the nanomolar range. nih.gov

This capacity for high-affinity, selective binding is fundamental to the function of analytical reagents. The this compound scaffold could be chemically modified to create a new class of chromogenic or fluorogenic sensors. By incorporating appropriate functional groups, these molecules could be designed to exhibit a detectable change in their optical or electrochemical properties upon binding to a specific analyte, such as a metal ion or a biologically significant molecule. This would enable its use in advanced analytical methodologies for selective detection and quantification.

Research into Corrosion Inhibition Mechanisms

The protection of metals from corrosion is a critical industrial challenge, and the use of organic inhibitors is a primary strategy. Thiadiazole derivatives have been widely recognized as effective corrosion inhibitors for various metals, particularly in acidic environments. researchgate.net

The efficacy of thiadiazole-based corrosion inhibitors stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. mdpi.com The adsorption process is facilitated by the presence of heteroatoms (nitrogen and sulfur) and π-electrons in the aromatic ring, which can interact with the vacant d-orbitals of the metal. researchgate.netmdpi.com

Studies on related compounds, such as 1,2,5-thiadiazoline S,S-dioxide derivatives, have confirmed their effectiveness as mixed-type inhibitors for mild steel in sulfuric acid. rsc.orgresearchgate.net These inhibitors function by blocking both anodic and cathodic reaction sites on the metal surface. The adsorption process for thiadiazole derivatives on metal surfaces often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the surface. mdpi.com

The proposed mechanism for this compound involves the adsorption of the molecule onto the metal surface through the lone pair electrons of the nitrogen and sulfur atoms, as well as the π-electrons of the phenyl and thiadiazole rings. This forms a stable, protective barrier that hinders the dissolution of the metal. The table below summarizes findings for related thiadiazole inhibitors, providing a basis for expected performance characteristics.

| Inhibitor Compound | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Inhibitor Type | Adsorption Isotherm |

|---|---|---|---|---|---|

| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | H₂SO₄ | Data not specified, but noted as high | Mixed | Langmuir |

| 3-(4-methoxyphenyl)-3,4-diphenyl-2,3-dihydro-1,2,5-thiadiazole 1,1-dioxide (TANIS) | Mild Steel | 0.5 M H₂SO₄ | 76 | Mixed | Not specified |

| 4-(1,1-dioxido-3,4-diphenyl-2,3-dihydro-1,2,5-thiadiazol-3-yl)-N,N-dimethylaniline (TDMA) | Mild Steel | 0.5 M H₂SO₄ | 82 | Mixed | Not specified |

Utilization as Mechanistic Probes in Organic Reactions

The 1,2,5-thiadiazol-3(2H)-one scaffold, particularly its derivatives, serves as a valuable platform for investigating organic reaction mechanisms. The photochemical-mediated ring contraction of 4H-1,2,6-thiadiazines to form 1,2,5-thiadiazol-3(2H)-one 1-oxides is a prime example. nih.gov This reaction proceeds through a proposed chemoselective [3+2] cycloaddition of singlet oxygen, forming an endoperoxide intermediate that subsequently undergoes ring contraction with the extrusion of a carbon atom. nih.gov

The study of this transformation provides critical insights into:

Photochemical Reaction Pathways: The reaction's dependence on light and an oxygen atmosphere points to a photosensitized process where the starting thiadiazine acts as a triplet photosensitizer to generate singlet oxygen. nih.gov

Peroxide-Mediated Rearrangements: The formation and subsequent fragmentation of the endoperoxide intermediate are key steps that can be probed to understand the factors controlling selectivity in such rearrangements.

Solvent and Temperature Effects: Kinetic studies have revealed a significant solvent and temperature dependence on the reaction rate, offering a means to probe the transition state and the lifetime of reactive intermediates. nih.gov

While direct studies using this compound as a mechanistic probe are not extensively documented, its synthesis and derivatization can be employed to further elucidate these and other reaction mechanisms. For instance, isotopic labeling studies on the phenyl ring or the heterocyclic core could provide definitive evidence for the proposed rearrangement pathways.

Application as Versatile Building Blocks in Complex Organic Synthesis

The 1,2,5-thiadiazole nucleus is a privileged structure found in several biologically active compounds, including the beta-blocker Timolol and the muscle relaxant Tizanidine. hw.ac.uknih.gov This highlights the potential of this compound as a versatile building block for the synthesis of complex, biologically relevant molecules.

A notable synthetic route to a derivative of the target compound is the photochemical ring contraction of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one, which yields 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1-oxide. nih.gov This method provides a sustainable and atom-economical pathway to this functionalized heterocycle. nih.gov

The synthetic utility of the this compound core can be envisioned in several ways:

Scaffold for Drug Discovery: The phenyl group at the 4-position offers a site for further functionalization, allowing for the generation of a library of derivatives for biological screening. The nitrogen at the 2-position can also be alkylated or acylated to introduce additional diversity.

Precursor to Other Heterocycles: The thiadiazole ring can potentially undergo ring-transformation reactions to afford other heterocyclic systems, expanding its utility as a synthetic intermediate.

Introduction of Specific Pharmacophores: The inherent properties of the thiadiazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it a desirable pharmacophore to incorporate into larger molecules.

The following table summarizes the key reactions and transformations involving the 1,2,5-thiadiazol-3(2H)-one core, underscoring its potential as a building block.

| Starting Material | Reagents and Conditions | Product | Significance |

| 3,5-Diphenyl-4H-1,2,6-thiadiazin-4-one | Visible light, air | 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1-oxide | Atom-economical synthesis of a functionalized 1,2,5-thiadiazol-3(2H)-one derivative. nih.gov |

| 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1-oxide | meta-Chloroperoxybenzoic acid (m-CPBA) | 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide | Demonstrates the reactivity of the sulfur atom and provides access to the corresponding sulfone. hw.ac.uk |

Elucidation of Structure-Reactivity Relationships for Diverse Chemical Transformations

The electronic and steric properties of the this compound system play a crucial role in its reactivity and the types of chemical transformations it can undergo. The study of its structure-reactivity relationships is essential for predicting its behavior in different chemical environments and for designing new synthetic applications.

Key aspects of the structure-reactivity of this scaffold include:

Reactivity of the Sulfur Atom: The sulfur atom in the 1,2,5-thiadiazole ring is susceptible to oxidation. As demonstrated with the N-benzoyl derivative, it can be oxidized to a sulfoxide (B87167) and further to a sulfone. hw.ac.uknih.gov The oxidation state of the sulfur atom significantly influences the electronic properties and geometry of the ring system.

Influence of the Phenyl Group: The phenyl substituent at the 4-position can modulate the reactivity of the heterocyclic ring through both steric and electronic effects. Electron-donating or electron-withdrawing groups on the phenyl ring can influence the electron density of the thiadiazole core, thereby affecting its susceptibility to nucleophilic or electrophilic attack.

Acidity of the N-H Proton: The proton on the nitrogen at the 2-position is expected to be acidic and can be removed by a base, generating an anion that can participate in various reactions, such as alkylation and acylation.

The following table outlines the observed reactivity of a closely related derivative, providing insights into the structure-reactivity relationships of the this compound core.

| Derivative | Reaction | Observation | Implication for Structure-Reactivity |

| 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1-oxide | Oxidation with m-CPBA | Formation of the corresponding 1,1-dioxide. hw.ac.uk | The sulfur atom is a reactive site for oxidation. |

| 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1-oxide | Treatment with strong acid | Not extensively reported, but related thiadiazines undergo ring contraction. hw.ac.uk | The heterocyclic core may be susceptible to acid-catalyzed rearrangements. |

Further research, including computational studies and the synthesis and reactivity profiling of a wider range of derivatives, is necessary to fully elucidate the structure-reactivity relationships of this compound. This knowledge will be invaluable for harnessing its full potential in advanced chemical research.

Q & A

Basic: What are the standard synthetic routes for 4-Phenyl-1,2,5-thiadiazol-3(2H)-one?

Methodological Answer:

The compound is typically synthesized via cyclocondensation reactions. For example, reacting thiosemicarbazides with α-keto esters or aldehydes under acidic conditions (e.g., HCl or H₂SO₄) can yield the thiadiazole core. Post-functionalization with phenyl groups is achieved using Suzuki coupling or Friedel-Crafts alkylation. Characterization relies on NMR (¹H/¹³C), IR (to confirm carbonyl and S-N stretches), and mass spectrometry .

Basic: How is the purity of this compound validated in research settings?

Methodological Answer:

Purity is assessed via HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) and TLC (silica gel, UV visualization). High-resolution mass spectrometry (HRMS) confirms molecular integrity. For crystalline samples, X-ray diffraction provides structural validation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks (e.g., distinguishing aromatic vs. thiadiazole protons).

- IR Spectroscopy : Identifies key functional groups (C=O at ~1700 cm⁻¹, S-N stretches at ~600–700 cm⁻¹).

- UV-Vis : Monitors π→π* transitions in aromatic/thiadiazole systems for photochemical studies .

Advanced: How can reaction conditions be optimized for higher yields in synthesis?

Methodological Answer:

Optimize solvent polarity (e.g., DMF for polar intermediates), catalyst selection (e.g., Pd catalysts for coupling reactions), and temperature control (reflux vs. microwave-assisted heating). Kinetic studies via in-situ FTIR or GC-MS can track intermediate formation. Statistical tools like Design of Experiments (DoE) identify critical parameters .

Advanced: What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. no activity)?

Methodological Answer:

- Assay Standardization : Use consistent cell lines (e.g., MCF-7 vs. HEK293) and controls.

- Purity Verification : Ensure >95% purity via HPLC; impurities may mask true activity.

- Structural Confirmation : Re-evaluate compound identity via X-ray crystallography or 2D NMR if discrepancies arise .

Basic: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

It serves as a scaffold for kinase inhibitors (e.g., targeting EGFR or Aurora kinases) and antimicrobial agents. In vitro screening involves MTT assays for cytotoxicity and enzymatic inhibition assays (e.g., fluorescence-based kinase profiling) .

Advanced: How can computational methods enhance the study of its structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Docking : Predict binding modes with targets (e.g., using AutoDock Vina).

- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values) with activity.

- MD Simulations : Study dynamic interactions over time (e.g., GROMACS software) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Refer to SDS for acute toxicity data. In case of exposure, rinse with water and seek medical advice. Store in a cool, dry place away from oxidizers .

Advanced: How does substituent variation on the phenyl ring affect electronic properties?

Methodological Answer:

Electron-withdrawing groups (e.g., -NO₂) decrease electron density on the thiadiazole ring, altering reactivity in electrophilic substitutions. Cyclic voltammetry (CV) measures redox potentials, while DFT calculations (e.g., Gaussian 09) model frontier molecular orbitals .

Basic: What solvents are compatible with this compound for reaction studies?

Methodological Answer:

Polar aprotic solvents (DMF, DMSO) dissolve it well. For recrystallization, use ethanol/water mixtures. Avoid chlorinated solvents if halogen-sensitive intermediates are involved .

Advanced: How to analyze tautomeric equilibria in solution?

Methodological Answer:

Variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ identifies tautomers (e.g., thione vs. thiol forms). IR spectroscopy monitors shifts in C=O and N-H stretches. Theoretical calculations (e.g., DFT) predict dominant tautomers .

Basic: What are common degradation pathways under ambient conditions?

Methodological Answer:

Photodegradation (UV light exposure) and hydrolysis (in acidic/basic media) are primary pathways. Monitor via accelerated stability studies (40°C/75% RH) and LC-MS to identify degradation products .

Advanced: How to resolve overlapping signals in NMR spectra?

Methodological Answer:

Use 2D NMR techniques:

- HSQC : Correlates ¹H and ¹³C signals.

- NOESY : Identifies spatial proximity of protons.

- COSY : Maps scalar coupling networks. High-field instruments (≥500 MHz) improve resolution .

Basic: What are key challenges in scaling up synthesis?

Methodological Answer:

Exothermic reactions require controlled temperature (jacketed reactors). Purification bottlenecks (e.g., column chromatography) can be addressed via recrystallization or flash distillation. Optimize stoichiometry to minimize byproducts .

Advanced: How to investigate its potential as a fluorescent probe?

Methodological Answer:

Measure quantum yield using integrating spheres and fluorescence lifetime via time-correlated single-photon counting (TCSPC). Modify substituents (e.g., -OMe for red-shifted emission) and test in biological matrices (e.g., live-cell imaging) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.